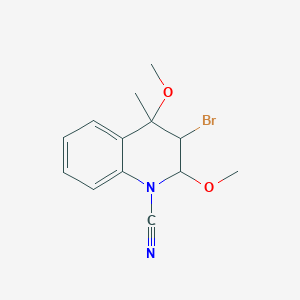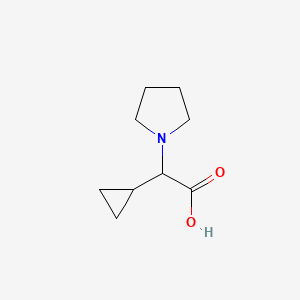
Methyl 2,4,6-trichloro-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,6-trichloro-3-methoxybenzoate is an organic compound with the molecular formula C9H7Cl3O3 and a molecular weight of 269.5 g/mol . This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to a benzoate structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-trichloro-3-methoxybenzoate typically involves the esterification of 2,4,6-trichloro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to achieve high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4,6-trichloro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4,6-trichloro-3-methoxybenzoic acid and methanol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acids/Bases: Hydrolysis reactions typically require acidic or basic conditions to proceed efficiently.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Hydrolysis Products: The primary products of hydrolysis are 2,4,6-trichloro-3-methoxybenzoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 2,4,6-trichloro-3-methoxybenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2,4,6-trichloro-3-methoxybenzoate involves its interaction with specific molecular targets. The chlorine atoms and methoxy group play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and disrupt cellular processes in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 2-hydroxy-4-methoxybenzoate
Uniqueness
Methyl 2,4,6-trichloro-3-methoxybenzoate is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H7Cl3O3 |
|---|---|
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
methyl 2,4,6-trichloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H7Cl3O3/c1-14-8-5(11)3-4(10)6(7(8)12)9(13)15-2/h3H,1-2H3 |
Clave InChI |
MMVNCCROSVLFPQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1Cl)C(=O)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14019581.png)

![[S(R)]-N-[(S)-(2-methylphenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14019593.png)
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)



![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)






